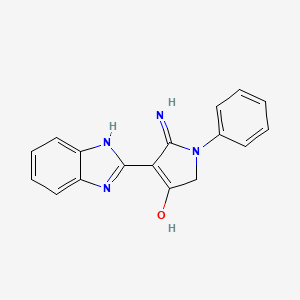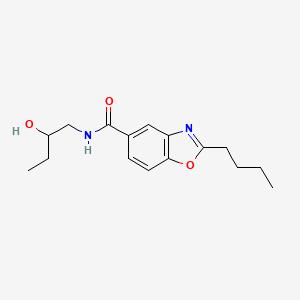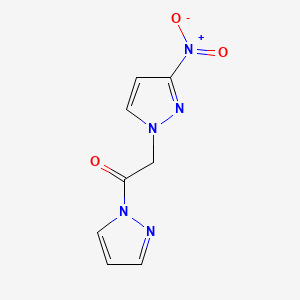![molecular formula C20H18Cl2N2O3S B5962583 ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B5962583.png)
ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves a multi-step process:
Formation of the Pyrimidine Ring: The initial step involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide to form the pyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Addition of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction using 4-chlorothiophenol.
Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as cyclooxygenase or receptors such as G-protein coupled receptors.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- **ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Uniqueness
ETHYL 4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to the presence of two chlorophenyl groups and a sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-2-27-19(25)17-16(11-28-15-9-7-14(22)8-10-15)23-20(26)24-18(17)12-3-5-13(21)6-4-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSPWNBWMCTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
-yl)methanone](/img/structure/B5962512.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5962523.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5962527.png)

![ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5962537.png)

![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-phenoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B5962566.png)
![N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B5962581.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)
